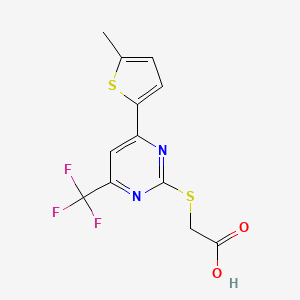

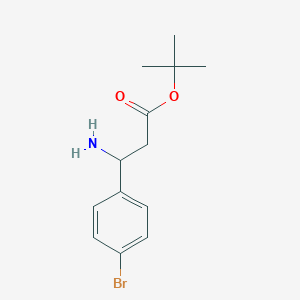

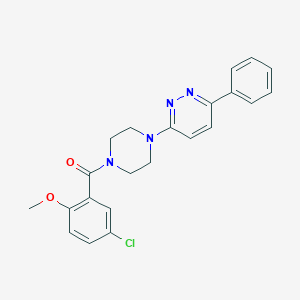

Tert-butyl 3-amino-3-(4-bromophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 3-amino-3-(4-bromophenyl)propanoate” is a chemical compound. While there is limited information available specifically on this compound, it shares some similarities with “tert-butyl propanoate” and "tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . A preparation of tert-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Chemical Reactions Analysis

Reactions at the benzylic position are common in similar compounds, including free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic β-Amino Acids : Tert-butyl acrylate, a compound related to tert-butyl 3-amino-3-(4-bromophenyl)propanoate, has been used in the synthesis of heterocyclic β-amino acids. This process involves Michael addition and is useful in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).

Development of Antimicrobial Agents : Compounds derived from the reaction of 2-(4-bromo phenyl) methyl cyanide with tert-butyloxy anhydride have shown potential as antimicrobial agents. These compounds are characterized for their antimicrobial activity, indicating their potential in medical applications (Doraswamy & Ramana, 2013).

Neuroexcitant Analog Synthesis : Enantiomers of compounds structurally related to tert-butyl 3-amino-3-(4-bromophenyl)propanoate have been synthesized for their role as analogs of neuroexcitants. These compounds can be significant in studying neurology and neuropharmacology (Pajouhesh et al., 2000).

Organic Synthesis Applications : Various derivatives of tert-butyl esters, like tert-butyl 3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, have been synthesized and characterized. These compounds have potential applications in organic chemistry and drug synthesis (Patra, Merz, & Metzler‐Nolte, 2012).

Food Contact Materials Safety Evaluation : Certain derivatives of tert-butyl propanoic acid have been evaluated for safety in food contact materials. This demonstrates the compound's relevance in food safety and material science (Flavourings, 2011).

Metabolic Studies in Thermophilic Archaeon : Research on organic acids derived from tert-butyl groups has provided insights into the metabolism of thermophilic sulfur-dependent anaerobic archaeon. This is significant in microbiology and biotechnology (Rimbault et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl (3R)-3-amino-3-phenylpropanoate”, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-(4-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPNBASRDAMFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-(4-bromophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)